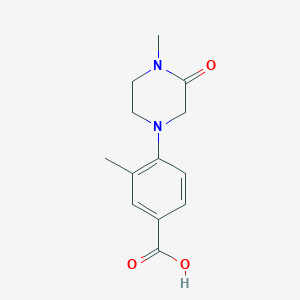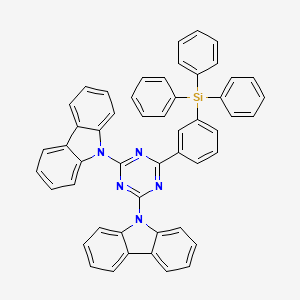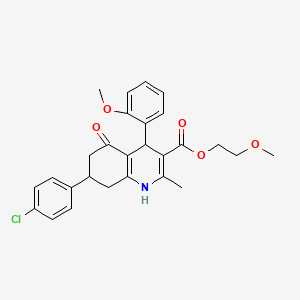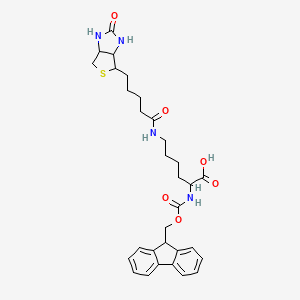
3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₆N₂O₃ It is a derivative of benzoic acid, featuring a piperazine ring substituted with a methyl group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid derivatives and piperazine.
Formation of Intermediate: The piperazine ring is functionalized with a methyl group and a ketone group through a series of reactions, including alkylation and oxidation.
Coupling Reaction: The functionalized piperazine is then coupled with the benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but features a pyrazoline ring instead of a piperazine ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound has a similar piperazine ring but differs in the substitution pattern and functional groups.
Uniqueness
3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a ketone group
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
3-methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-9-7-10(13(17)18)3-4-11(9)15-6-5-14(2)12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,17,18) |
InChIキー |
NXDBUBDGNGXDFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCN(C(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)

![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)


